molecular formula C7H11N2O2 B136435 4,4-Diethyl-1,2$l^{2} CAS No. 140902-37-0

4,4-Diethyl-1,2$l^{2}

Cat. No.: B136435
CAS No.: 140902-37-0
M. Wt: 155.17 g/mol
InChI Key: TYQMCSOSVBBQIG-UHFFFAOYSA-N
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Description

The term "4,4-Diethyl-1,2" broadly refers to a class of organic compounds featuring diethyl ester groups at the 4,4'-positions of a biphenyl or aromatic core. Based on evidence, diethyl 4,4'-carbonylbis(hydrogen phthalate) (CAS 65701-07-7) and diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate (CAS 83536-13-4) are representative examples. These compounds are characterized by:

  • Central functional groups: Carbonyl, ethynediyl, or azo bridges (e.g., azodibenzoate).
  • Applications: Intermediate in polymer synthesis, ligand for metal-organic frameworks (MOFs), or bioactive agents .

Properties

CAS No.

140902-37-0

Molecular Formula

C7H11N2O2

Molecular Weight

155.17 g/mol

InChI

InChI=1S/C7H11N2O2/c1-3-7(4-2)5(10)8-9-6(7)11/h3-4H2,1-2H3,(H,8,10)

InChI Key

TYQMCSOSVBBQIG-UHFFFAOYSA-N

SMILES

CCC1(C(=O)N[N]C1=O)CC

Canonical SMILES

CCC1(C(=O)N[N]C1=O)CC

Synonyms

1-Pyrazolidinyl, 4,4-diethyl-3,5-dioxo- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Compound Name CAS Number Central Group Key Functional Groups Molecular Weight
Diethyl 4,4'-carbonylbis(hydrogen phthalate) 65701-07-7 Carbonyl Diethyl ester, phthalate 490.4 g/mol
Diethyl 4,4'-(ethyne-1,2-diyl)dibenzoate 83536-13-4 Ethynediyl Diethyl ester, alkyne 322.35 g/mol
Diethyl 4,4'-azodibenzoate 7250-68-2 Azo (-N=N-) Diethyl ester, azo linkage 326.35 g/mol
4,4′-(1,2-Diphenylethene-1,2-diyl)diphenol 68578-79-0 Stilbene Phenolic hydroxyl, ethylene 364.44 g/mol

Structural Insights :

  • Diethyl Carbonyl Phthalate (65701-07-7) : Exhibits high polarity due to carbonyl and ester groups, enhancing reactivity in cross-linking polymers .
  • Diethyl Ethynediyl Benzoate (83536-13-4) : The ethynediyl group enables π-conjugation, making it suitable for MOF ligand synthesis .
  • Diethyl Azodibenzoate (7250-68-2) : Azo linkages impart photochromic properties, useful in dyes and sensors .
  • Stilbene Derivative (68578-79-0): Phenolic groups offer antioxidant activity, contrasting with the synthetic focus of ester-based analogues .

Physicochemical Properties

Property Diethyl Carbonyl Phthalate Diethyl Ethynediyl Benzoate Diethyl Azodibenzoate
Solubility DMSO, DMF DMF, DMSO Chloroform, THF
Melting Point Not reported Not reported >200°C (decomposes)
Stability Hygroscopic Air-stable Light-sensitive
Purity (Commercial) 100% (safety data) Industrial grade >95% (GC)
Bioactivity (IC50) Not reported Not reported Not reported

Notes:

  • Diethyl Carbonyl Phthalate : Classified under GHS as hazardous (H318: Causes serious eye damage) .
  • Diethyl Azodibenzoate : Requires storage in dark, sealed containers due to light sensitivity .
Cytotoxic Activity
  • Diethyl-2,2’,3,3’,4,4’-hexahydroxybiphenyl-6,6’-dicarboxylate (isolated from Ailanthus altissima): Demonstrated cytotoxicity against A549 lung cancer cells (IC50 = 31.2 μM/L) via cell cycle arrest .
  • 4,4′-(1,2-Diphenylethene-1,2-diyl)diphenol: Limited bioactivity data but structurally similar to resveratrol derivatives with known anticancer properties .

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